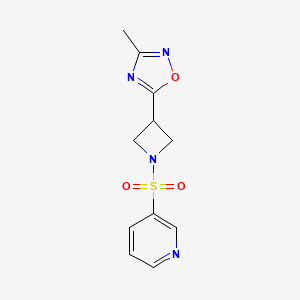

![molecular formula C20H13BrF3N3OS B2849998 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 691884-00-1](/img/structure/B2849998.png)

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime” is a chemical compound with the molecular formula C12H7BrN2OS . It has a molecular weight of 307.17 . The compound is solid in physical form .

Molecular Structure Analysis

The compound has a planar structure, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a melting point of 188-190°C . The compound is stored under nitrogen at a temperature of 4°C .Scientific Research Applications

Antimycobacterial Agents

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their potential as antimycobacterial agents . In particular, they have shown significant activity against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis .

Anti-cancer Agents

Some imidazo[2,1-b][1,3]thiazole derivatives have shown promising inhibitory activity against various cancer cell lines . For instance, certain derivatives have exhibited remarkable effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Analgesic and Anti-inflammatory Agents

Certain imidazo[2,1-b][1,3]thiazole compounds have shown significant analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation.

Constitutive Androstane Receptor (CAR) Agonists

Imidazothiazole derivatives, such as CITCO, have been found to stimulate human constitutive androstane receptor (CAR) nuclear translocation . This suggests potential applications in the regulation of drug metabolism and the detoxification of foreign substances in the body .

Drug Design and Synthesis

The structure of imidazo[2,1-b][1,3]thiazole derivatives makes them useful in the design and synthesis of new drugs . Their chemical properties can be modified to enhance their biological activity and reduce potential side effects .

Biological Evaluation Studies

Imidazo[2,1-b][1,3]thiazole derivatives are often used in biological evaluation studies . These studies help researchers understand the biological activity of these compounds and their potential therapeutic applications .

Mechanism of Action

Target of Action

Similar imidazo[2,1-b][1,3]thiazole derivatives have been reported to have antimycobacterial properties . Therefore, it’s possible that this compound may also target Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.

Biochemical Pathways

Similar compounds have been shown to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm)

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction

Result of Action

Similar compounds have shown significant activity against mtb

properties

IUPAC Name |

(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrF3N3OS/c21-16-7-3-14(4-8-16)18-17(27-9-10-29-19(27)26-18)11-25-28-12-13-1-5-15(6-2-13)20(22,23)24/h1-11H,12H2/b25-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDYDVXHCXXIH-OPEKNORGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)

![1-methyl-5-propoxy-3-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2849923.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2849928.png)

![[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2849929.png)

![1-[4-(Pyrazin-2-ylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2849930.png)